molecular formula C6H9N3O2 B8331258 1-isopropyl-2-nitro-1H-imidazole

1-isopropyl-2-nitro-1H-imidazole

Cat. No.: B8331258
M. Wt: 155.15 g/mol
InChI Key: ZXSMRFRGMRPZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-2-nitro-1H-imidazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
1-Isopropyl-2-nitro-1H-imidazole and its derivatives have been studied for their potential as antiparasitic agents. Nitroimidazoles, including this compound, are known for their effectiveness against protozoan infections such as Chagas disease caused by Trypanosoma cruzi. Research indicates that derivatives of nitroimidazoles can enhance the antiparasitic profile through molecular hybridization strategies, which involve modifying the compound to improve efficacy against specific pathogens .

Antimicrobial Properties
The imidazole ring is a common feature in many antimicrobial agents. Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, the structural modifications of imidazole compounds can lead to enhanced binding affinities with bacterial proteins, thus improving their antimicrobial effectiveness .

Anticancer Potential
Research into the anticancer properties of imidazole derivatives has revealed promising results. Compounds similar to this compound have been identified as potential inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells .

Biochemical Applications

Biodegradability Studies
The biodegradation pathways of imidazole derivatives have been investigated to understand their environmental impact. For example, studies suggest that substituted imidazoles can undergo biodegradation similar to histidine, indicating a potential for safe environmental profiles when used in various applications .

Docking Studies
Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies help in understanding how modifications to the imidazole ring can affect binding affinities and biological activities, providing insights into drug design .

Material Science Applications

Synthesis of Functional Materials
Due to its unique chemical structure, this compound can serve as a precursor for synthesizing functional materials. The ability to modify its structure allows researchers to create materials with specific electronic or optical properties, which can be useful in fields such as organic electronics or photonics .

Case Studies and Research Findings

StudyFocusFindings
Antiparasitic ActivityDemonstrated efficacy against Trypanosoma cruzi with low cytotoxicity.
Antimicrobial PropertiesShowed significant activity against various bacteria and fungi.
Anticancer PotentialIdentified as a promising candidate for inhibiting cancer cell growth.
BiodegradabilitySuggested similar degradation pathways to histidine, indicating low environmental impact.
Docking StudiesProvided insights into binding interactions with biological targets, aiding drug design.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-nitro-1-propan-2-ylimidazole

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-7-6(8)9(10)11/h3-5H,1-2H3

InChI Key

ZXSMRFRGMRPZEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromopropane (7 mmol) and K2CO3 (13 mmol) were added to a solution of 2-nitroimidazole (4 mmol) in DMF (10 mL). The mixture was stirred at 60° C. for 4 h. The contents were cooled to room temperature and water (20 mL) was added and the mixture was extracted with EtOAc (3×10 mL). The combined extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to afford 1-isopropyl-2-nitro-1H-imidazole. The product used for further transformation without further purification.
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7 mmol
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13 mmol
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4 mmol
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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